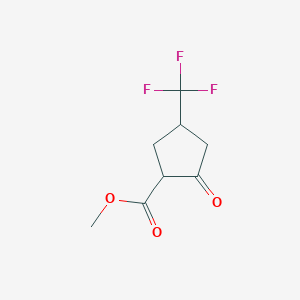
Methyl2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C8H9F3O3 and a molecular weight of 210.15 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a cyclopentane ring, making it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the trifluoromethylated intermediate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 2-oxo-4-(fluoromethyl)cyclopentane-1-carboxylate: This compound has a fluoromethyl group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-oxo-4-(chloromethyl)cyclopentane-1-carboxylate:
The uniqueness of Methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate lies in its trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H9F3O3 |
|---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
methyl 2-oxo-4-(trifluoromethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H9F3O3/c1-14-7(13)5-2-4(3-6(5)12)8(9,10)11/h4-5H,2-3H2,1H3 |
InChI Key |
QJZYJVUDRNGUEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CC1=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


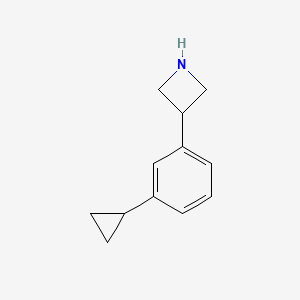

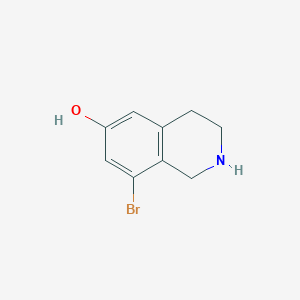
![6-(5-chlorothiophen-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13582442.png)
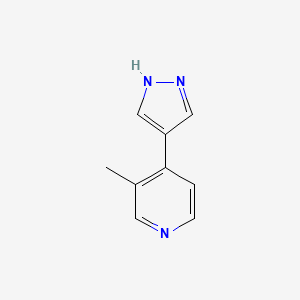
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
![7-chloro-5-methyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B13582453.png)
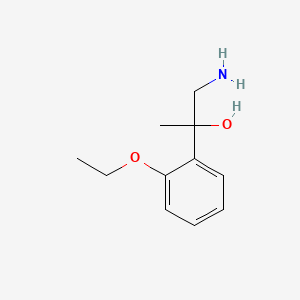
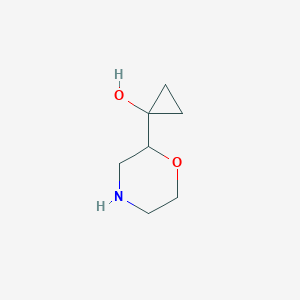
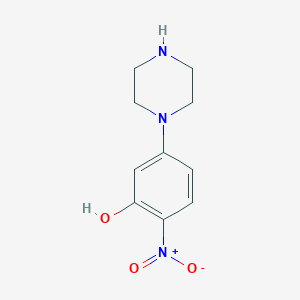
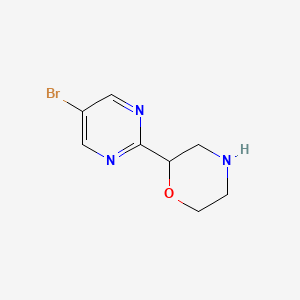
![N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide](/img/structure/B13582497.png)
![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![[2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride](/img/structure/B13582518.png)
